molecular formula C18H21FN4O2 B5571856 4-fluoro-N-{3-[3-(1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}benzamide

4-fluoro-N-{3-[3-(1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}benzamide

Katalognummer B5571856
Molekulargewicht: 344.4 g/mol
InChI-Schlüssel: WWYNOAIGRFKZDJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-fluoro-N-{3-[3-(1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}benzamide is a fluorinated compound with potential relevance in various pharmacological and biochemical contexts. Its synthesis and characterization have been a subject of scientific investigation.

Synthesis Analysis

The compound's synthesis involves several steps, typically starting with simpler molecules and adding functional groups through chemical reactions. For example, Windhorst et al. (1999) describe the synthesis of a related fluorinated analogue, emphasizing the precision needed in each synthesis step to achieve the desired product (Windhorst et al., 1999).

Molecular Structure Analysis

Molecular structure analysis often involves spectroscopic methods like NMR and IR spectroscopy. These techniques help in determining the spatial arrangement of atoms within the molecule and identifying functional groups. Prasad et al. (2009) and Sudhamani et al. (2015) provide insights into the structure of similar compounds using these methods (Prasad et al., 2009); (Sudhamani et al., 2015).

Wissenschaftliche Forschungsanwendungen

Anaplastic Lymphoma Kinase (ALK) Inhibitors

One area of application involves the development of anaplastic lymphoma kinase (ALK) inhibitors. For example, studies on compounds with similar structural motifs have shown potential in treating cancer by inhibiting the ALK pathway. These compounds undergo specific enzymatic hydrolysis in plasma, leading to the generation of metabolites with varying degrees of stability and potency against ALK. Efforts to optimize these molecules involve balancing their metabolic stability in plasma with their inhibitory activity, highlighting the intricate relationship between chemical structure, enzymatic hydrolysis, and pharmacokinetics in the development of cancer therapeutics (Teffera et al., 2013).

Antimycobacterial Agents

Another significant area of research involves the synthesis of fluorinated compounds for antimycobacterial activity. Studies have synthesized and evaluated various fluorinated benzothiazolo imidazole compounds for their antimicrobial properties. These efforts are part of the ongoing search for new treatments against mycobacterial infections, such as tuberculosis, showcasing the role of fluorinated compounds in developing new antimicrobial agents (Sathe et al., 2011).

Orexin Receptor Antagonists

Research into orexin 1 and 2 receptor antagonists for the treatment of insomnia has also involved fluorinated compounds. The disposition and metabolism of novel orexin receptor antagonists have been studied, with findings indicating principal routes of metabolism and the significance of specific metabolites. These studies contribute to our understanding of how fluorinated compounds can be used to modulate sleep and wakefulness, offering insights into the development of treatments for sleep disorders (Renzulli et al., 2011).

Antimicrobial Activity

The development of fluorine-18-labeled antagonists for neuroreceptor imaging in the brain highlights another application of fluorinated compounds in scientific research. These studies involve the synthesis of fluorinated derivatives for PET imaging, offering tools for studying the distribution of neuroreceptors in vivo and contributing to our understanding of neurological diseases and their treatments (Lang et al., 1999).

Eigenschaften

IUPAC Name

4-fluoro-N-[3-[3-(1H-imidazol-2-yl)piperidin-1-yl]-3-oxopropyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN4O2/c19-15-5-3-13(4-6-15)18(25)22-8-7-16(24)23-11-1-2-14(12-23)17-20-9-10-21-17/h3-6,9-10,14H,1-2,7-8,11-12H2,(H,20,21)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWYNOAIGRFKZDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CCNC(=O)C2=CC=C(C=C2)F)C3=NC=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-{3-[3-(1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}benzamide (non-preferred name)

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.